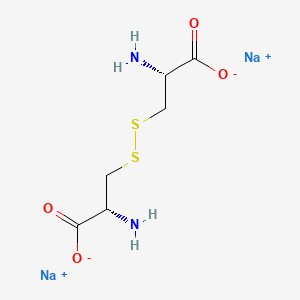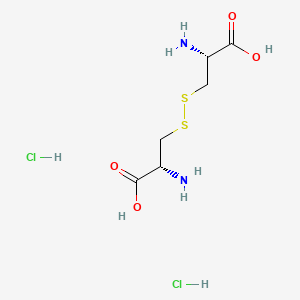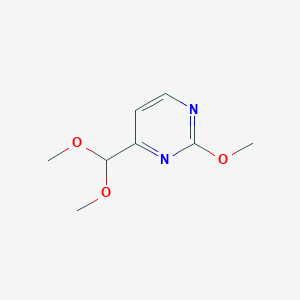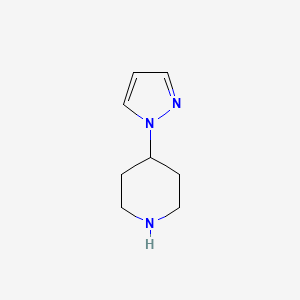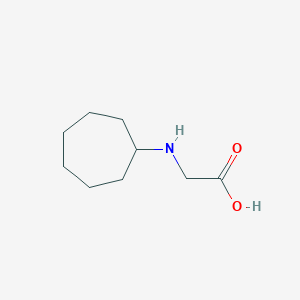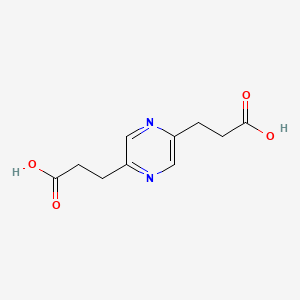
2,5-吡嗪二丙酸
描述
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It is a heterocyclic compound featuring a pyrazine ring substituted with two propanoic acid groups at the 2 and 5 positions . This compound is used primarily in scientific research and has applications in various fields including chemistry, biology, and medicine .
科学研究应用
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid is utilized in several scientific research applications:
作用机制
Target of Action
It’s known that this compound is an intermediate for the synthesis of 2,5-pyrazinedipropanoic acid dimethyl ester .
Biochemical Pathways
Pharmacokinetics
It’s known that this compound is a metabolite in the human body and is also found in rat urine .
Result of Action
生化分析
Biochemical Properties
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in esterification and acylation reactions due to its two carboxyl functional groups . These interactions are crucial for the synthesis of DNA and RNA, making 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid an important compound in genetic research .
Cellular Effects
The effects of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, thereby impacting cellular processes such as growth, differentiation, and apoptosis . Additionally, it has been observed to modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed . Additionally, high doses of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid can cause adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be converted into other metabolites through enzymatic reactions, affecting the levels of various metabolites in the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s biological effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid is localized in specific subcellular compartments, where it exerts its biological effects. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria . These localization patterns are important for understanding the compound’s function and its impact on cellular processes.
准备方法
The synthesis of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate . This reaction yields 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be further processed to obtain 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid .
化学反应分析
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The pyrazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid can be compared to other similar compounds such as:
2,5-Pyrazinedipropanoic acid: This compound has a similar structure but differs in the position of the propanoic acid groups.
2,5-Dicarboxyethylpyrazine: Another related compound with carboxyethyl groups instead of propanoic acid groups.
Aminolevulinic acid related compound A: This compound is structurally related and used in similar research applications.
The uniqueness of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h5-6H,1-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBENZWRKDJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617431 | |
| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77479-02-8 | |
| Record name | 2,5-Pyrazinedipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77479-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinedipropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077479028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-PYRAZINEDIPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN11XRP7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural characterization of 3-ethyl-2,5-pyrazinedipropanoic acid?
A1: While the provided research article [] confirms the isolation and structural elucidation of 3-ethyl-2,5-pyrazinedipropanoic acid (5) from Daldinia eschscholzii, it does not explicitly state the molecular formula or weight. The structure was determined based on spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Unfortunately, the specific spectroscopic details are not provided in the abstract.
Q2: The research mentions that 3-ethyl-2,5-pyrazinedipropanoic acid was tested for various bioactivities. Were there any promising results?
A2: The researchers investigated the cytotoxicity, antifungal, and anti-HIV activities of 3-ethyl-2,5-pyrazinedipropanoic acid (5). Disappointingly, the compound did not exhibit significant activity in any of these assays. [] Further research is needed to explore other potential bioactivities or mechanisms of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



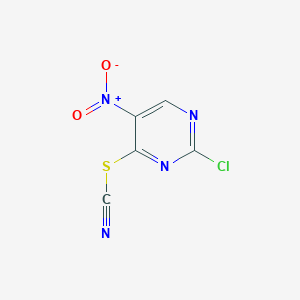

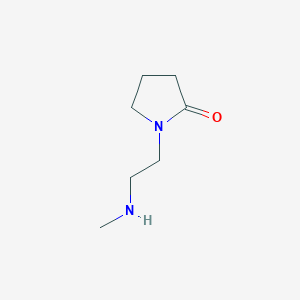
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)

